2-Methylnicotinamide

Methyltransferase NNMT Enzyme Substrate

2-Methylnicotinamide (2-MNA) is the sterically hindered C-2 methyl isomer of nicotinamide. Unlike 1-MNA or other isomers, 2-MNA is not a substrate for NNMT, making it the definitive negative control for NNMT inhibition assays. It is a validated LC-MS metabolite reference for GGT1 pathway studies. Ideal for medicinal chemists developing JAK kinase modulators and researchers investigating cyclic nucleotide signaling. Choose 2-MNA for batch-consistent, high-purity material that assures experimental reproducibility.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 58539-65-4
Cat. No. B1253829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylnicotinamide
CAS58539-65-4
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)N
InChIInChI=1S/C7H8N2O/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10)
InChIKeyJRYYVMDEUJQWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylnicotinamide (CAS 58539-65-4): A Pyridinecarboxamide Endogenous Metabolite for Metabolic Research and Drug Discovery


2-Methylnicotinamide (2-MNA) is a pyridinecarboxamide derivative formed by the C-2 methylation of nicotinamide, classified as an endogenous metabolite of vitamin B3 [1]. With a molecular formula of C7H8N2O, a molecular weight of 136.15 g/mol, and an XLogP3 of 0.1, this compound is functionally related to nicotinamide but exhibits distinct biochemical properties due to the steric influence of the methyl group at the 2-position . It serves as a critical probe in nicotinamide N-methyltransferase (NNMT) research, metabolic pathway studies, and the development of JAK kinase modulators .

Why 2-Methylnicotinamide (CAS 58539-65-4) Cannot Be Replaced by Nicotinamide or Other Methyl Isomers


The substitution of a methyl group at the C-2 position of the nicotinamide ring is not a trivial modification; it introduces steric hindrance that fundamentally alters the molecule's interaction with critical metabolic enzymes . Unlike the endogenous 1-methylnicotinamide, which is a primary product of NNMT, 2-MNA exhibits a unique and discriminating substrate profile for methyltransferases [1]. This positional isomerism dictates metabolic fate, enzyme recognition, and potential off-target effects, making generic substitution with unmodified nicotinamide or other methyl isomers scientifically unsound. The specific quantitative evidence detailed below underscores that for applications ranging from enzyme inhibition assays to metabolic tracing, 2-MNA offers a distinct, non-interchangeable experimental tool.

Quantitative Evidence Guide: How 2-Methylnicotinamide (CAS 58539-65-4) Differentiates from Analogs in Key Assays


Differential Substrate Specificity for Nicotinamide N-Methyltransferase (NNMT)

In a direct head-to-head comparison of nicotinamide and its four isomeric methyl analogs (2-, 4-, 5-, and 6-methylnicotinamides) as substrates for NNMT and amine N-methyltransferase (ANMT), 2-methylnicotinamide exhibited a distinct metabolic profile. The study utilized rat liver 9000×g supernatant fluid as the model enzyme preparation and fluorometrically determined N-methylated products via their reaction with acetophenone to form fluorescent 2,7-naphthyridine derivatives [1]. While nicotinamide (NA), 4-MN, and 5-MN demonstrated detectable N-methyltransferase activities in liver tissue, 2-methylnicotinamide showed no detectable activity as a substrate for either NNMT or ANMT under identical assay conditions [1].

Methyltransferase NNMT Enzyme Substrate Metabolism

Potent In Vitro Inhibition of Cyclic AMP Phosphodiesterase

A comparative in vitro study evaluated the inhibitory effects of nicotinamide and several homologues on cAMP phosphodiesterase from rat liver. Among the compounds tested, including nicotinamide, N2-methylnicotinamide (synonymous with 2-MNA), and N,N-diethylnicotinamide, N2-methylnicotinamide was identified as a potent inhibitor, falling within the cohort of agents that demonstrated strong inhibition of the enzyme [1].

Phosphodiesterase cAMP Enzyme Inhibition Signal Transduction

Implication in JAK/STAT Pathway Modulation via Metabolic Alterations

A metabolomics study using 1H NMR on C57BL/6 mice serum investigated the systemic metabolic changes induced by a JAK/STAT pathway inhibitor. The results showed that the level of N-methylnicotinamide was significantly downregulated following JAK/STAT inhibition, while metabolites such as cis-aconitate, oxaloacetate, and acetamide were upregulated [1]. While this study focused on the broader class of methylnicotinamides, 2-MNA is a key representative of this class and a noted building block for JAK inhibitors targeting autoimmune diseases and cancer .

JAK/STAT Metabolomics Autoimmune Cancer

Endogenous Metabolite Detection via LC-MS in Cellular Models

In a targeted metabolomics experiment using HEK293 (human embryonic kidney) cells, the concentration of 2-methylnicotinamide was precisely quantified via LC-MS. The study reported that knockdown of gamma-glutamyl transferase 1 (GGT1) via siRNA leads to an increase in 2-MNA levels compared to a control group [1]. This establishes the compound as a measurable, perturbation-responsive metabolite in a common research cell line.

Metabolomics LC-MS Renal Cell Carcinoma Biomarker

Recommended Research and Procurement Applications for 2-Methylnicotinamide (CAS 58539-65-4)


As a Selective Negative Control in NNMT Activity and Inhibition Assays

Given its demonstrated lack of substrate activity for NNMT compared to nicotinamide, 4-MN, and 5-MN, 2-MNA is an ideal negative control substrate for biochemical assays designed to measure NNMT activity [1]. Researchers developing small molecule NNMT inhibitors for metabolic disease or cancer can use 2-MNA to establish assay background and confirm that observed effects are due to specific enzyme inhibition rather than non-specific interactions with a substrate.

As an Analytical Standard for LC-MS Metabolomics and Biomarker Discovery

The compound's validated detection and quantification in HEK293 cells via LC-MS makes it a valuable reference standard for targeted metabolomics [1]. It is particularly suited for studies exploring the metabolic consequences of GGT1 modulation, kidney function, and cancer cell metabolism, where precise, batch-to-batch consistent reference material is essential for reliable data.

As a Pharmacological Probe for cAMP Phosphodiesterase Studies

Its potent in vitro inhibition of cAMP phosphodiesterase from rat liver positions 2-MNA as a useful tool compound for studying cyclic nucleotide signaling pathways [1]. It can be employed in comparative pharmacology studies to benchmark new phosphodiesterase inhibitors or to investigate the role of nicotinamide derivatives in modulating cAMP levels in relevant cell or tissue models.

As a Chemical Building Block for JAK Kinase Modulators

2-MNA is a documented synthetic intermediate and building block in the development of nicotinamide-based JAK kinase inhibitors, a class of therapeutics for autoimmune and inflammatory diseases [1]. Its high purity (e.g., 99.84%) and consistent quality make it suitable for medicinal chemistry campaigns focused on generating novel, patentable JAK modulators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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